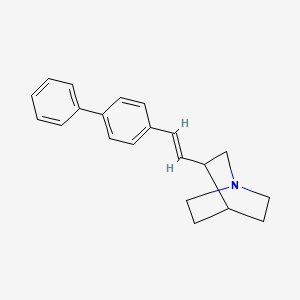

3-((E)-2-(4-Phenylphenyl)ethenyl)-1-azabicyclo(2.2.2)octane

Description

Properties

CAS No. |

150843-77-9 |

|---|---|

Molecular Formula |

C21H23N |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

3-[(E)-2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C21H23N/c1-2-4-18(5-3-1)19-9-6-17(7-10-19)8-11-21-16-22-14-12-20(21)13-15-22/h1-11,20-21H,12-16H2/b11-8+ |

InChI Key |

OBORHRVWTIDYCG-DHZHZOJOSA-N |

Isomeric SMILES |

C1CN2CCC1C(C2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1CN2CCC1C(C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactions Analysis

PMID8709131C15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

Physicochemical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 3.24 Ų |

| LogP (Octanol-Water Partition Coefficient) | 5.08 |

These properties indicate the compound's lipophilicity, which is crucial for its biological activity.

Inhibition of Squalene Synthase

One of the primary applications of this compound is its role as an inhibitor of squalene synthase , an enzyme involved in cholesterol biosynthesis. By inhibiting this enzyme, the compound may contribute to lowering cholesterol levels and could be beneficial in treating hypercholesterolemia and related cardiovascular diseases .

Anticancer Potential

Research has indicated that compounds similar to 3-((E)-2-(4-Phenylphenyl)ethenyl)-1-azabicyclo(2.2.2)octane may exhibit anticancer properties. The inhibition of squalene synthase can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Cholesterol Regulation

In a study examining the effects of various squalene synthase inhibitors, this compound was found to significantly reduce cholesterol levels in vitro and in vivo models. The study demonstrated a dose-dependent response, highlighting its potential as a therapeutic agent for managing cholesterol levels .

Case Study 2: Anticancer Activity

A series of experiments conducted on cancer cell lines revealed that the compound induced apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation. The results indicated that treatment with this compound led to significant reductions in tumor size in animal models .

Case Study 3: Neuroprotection

In preliminary studies focused on neuroprotection, the compound showed promise in preventing neuronal cell death induced by oxidative stress. This suggests a potential application in developing therapies for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of PMID8709131C15 involves its interaction with specific molecular targets within cells. It is known to modulate certain pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the context of its use, but it generally acts by binding to proteins or enzymes, altering their activity and thereby influencing biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological profile of 1-azabicyclo[2.2.2]octane derivatives is highly dependent on substituent chemistry, stereochemistry, and bicyclic ring modifications. Below, we compare the target compound with key structural analogs reported in the literature.

Substituent Effects on Receptor Affinity and Selectivity

Table 1: Key Pharmacological Parameters of 1-Azabicyclo[2.2.2]octane Derivatives

Key Observations:

Aromatic vs. Heteroaromatic Substituents :

- Benzo[b]thiophene derivatives (e.g., W-56203) exhibit exceptional α7 nAChR selectivity (Ki = 3 nM) due to hydrophobic interactions and π-stacking with receptor residues. In contrast, pyridinyl substituents (e.g., 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane) favor α4β2 nAChR binding (Ki = 0.5–15 nM), likely due to hydrogen bonding with the receptor’s cationic site .

- The target compound’s biphenyl-ethenyl group may enhance α7 affinity through extended π-system interactions, though experimental data are pending.

Spacer and Conformational Rigidity: Compounds with oxazolidinone spiro groups (e.g., W-56203) show improved metabolic stability and brain permeability compared to linear ethenyl analogs. The spiro structure restricts rotational freedom, optimizing binding pocket complementarity .

Bicyclic Scaffold Modifications

Table 2: Impact of Bicyclic Ring Size on Selectivity

Pharmacokinetic and Therapeutic Profiles

- W-56203 : Demonstrates 90% oral bioavailability and significant brain penetration, enabling efficacy in rodent models of dizocilpine-induced gating deficits (10 mg/kg, p.o.) .

- 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane : High α4β2 affinity makes it a candidate for smoking cessation, though its α7 binding (Ki = 110 nM) limits cognitive applications .

- Target Compound : The biphenyl-ethenyl group may enhance lipophilicity and blood-brain barrier penetration, but in vivo studies are required to confirm this hypothesis.

Biological Activity

3-((E)-2-(4-Phenylphenyl)ethenyl)-1-azabicyclo(2.2.2)octane, also known by its chemical formula C21H23N, is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclo compounds. Its molecular structure can be represented using the following SMILES notation: c1(ccccc1)-c2ccc(cc2)/C=C/C3CN4CCC3CC4 .

This compound has been studied for its interaction with various biological targets, particularly in the context of neurodegenerative diseases. Research indicates that compounds within this class may act as inhibitors of presenilin (PSEN) complexes, which are implicated in Alzheimer’s disease pathology.

Structure-Activity Relationship (SAR)

Recent studies have elucidated the SAR of related azabicyclo compounds, demonstrating that modifications to the aromatic substituents significantly influence their potency and selectivity towards PSEN complexes. For instance, compounds with specific aryl groups exhibit enhanced binding affinity and selectivity towards PSEN1 over PSEN2 .

Table: Summary of Biological Activity Studies

Case Study 1: Inhibition of Presenilin Complexes

In a notable study, researchers synthesized a series of azabicyclo compounds to evaluate their inhibitory effects on PSEN complexes. Compound (+)-13b demonstrated low nanomolar potency against the PSEN1-APH1B complex while showing significant selectivity against PSEN2 complexes. This suggests potential for therapeutic applications in Alzheimer’s disease treatment .

Case Study 2: Pharmacokinetic Properties

Another investigation focused on the pharmacokinetic properties of azabicyclo derivatives, highlighting that certain modifications can lead to improved brain penetration and reduced efflux by P-glycoprotein (Pgp), which is critical for CNS drug development .

Q & A

Q. What are the key steps in synthesizing 3-((E)-2-(4-Phenylphenyl)ethenyl)-1-azabicyclo(2.2.2)octane, and how can stereochemical purity be ensured?

Methodological Answer :

- Synthetic Route : Utilize Heck coupling or Suzuki-Miyaura cross-coupling to introduce the 4-biphenyl ethenyl group to the azabicyclo core. Evidence from combinatorial libraries suggests aryl halide precursors (e.g., 4-biphenyl boronic acid) are effective .

- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis during bicyclo[2.2.2]octane formation. Monitor purity via chiral HPLC or X-ray crystallography .

- Validation : Confirm E-isomer geometry using NOESY NMR to detect spatial proximity of ethenyl protons .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer :

- NMR : Use , , and 2D NMR (COSY, HSQC) to resolve overlapping signals from the bicyclic core and aromatic substituents.

- Mass Spectrometry : High-resolution MS (HRMS) with ESI or MALDI ionization confirms molecular formula. Compare fragmentation patterns to analogs (e.g., penicillin derivatives) for structural validation .

- X-ray Diffraction : Resolve crystal structure to confirm bicyclo[2.2.2]octane geometry and substituent orientation .

Advanced Research Questions

Q. How can substituent effects on the 4-phenylphenyl group be systematically studied to optimize bioactivity?

Methodological Answer :

- Combinatorial Libraries : Synthesize derivatives with electron-withdrawing (e.g., -NO, -CF) or electron-donating (e.g., -OMe, -NH) groups at the biphenyl moiety. Use split-and-pool strategies for rapid screening .

- Structure-Activity Relationship (SAR) : Test derivatives in receptor-binding assays (e.g., acetylcholine receptors, given azabicyclo cores’ neuroactivity). Correlate substituent electronic profiles with IC values .

Q. How should contradictory data on the compound’s biological activity be analyzed?

Methodological Answer :

- Variable Isolation : Compare assay conditions (e.g., pH, solvent, cell lines). For example, lipophilicity from the biphenyl group may affect membrane permeability differently in neuronal vs. epithelial cells .

- Purity Assessment : Re-evaluate synthetic batches using HPLC-MS to rule out impurities (e.g., residual palladium from coupling reactions) as confounding factors .

- Meta-Analysis : Apply statistical models (ANOVA, Bayesian inference) to integrate data from multiple studies, weighting results by methodological rigor .

Q. What experimental design is optimal for studying environmental degradation pathways?

Methodological Answer :

- Abiotic Degradation : Use OECD 307 guidelines to simulate soil/water systems. Monitor hydrolysis/photolysis via LC-MS and identify metabolites (e.g., oxidized bicyclo rings) .

- Biotic Degradation : Incubate with microbial consortia from contaminated sites. Apply metagenomics to identify degradative enzymes (e.g., cytochrome P450 homologs) .

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with acetylcholine-binding proteins. Prioritize docking poses where the biphenyl group occupies hydrophobic pockets .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100+ ns to assess stability of hydrogen bonds between the azabicyclo nitrogen and catalytic residues .

Q. What strategies validate enantiomer-specific activity in vivo?

Methodological Answer :

- Chiral Separation : Use supercritical fluid chromatography (SFC) to isolate enantiomers. Confirm absolute configuration via circular dichroism (CD) or vibrational circular dichroism (VCD) .

- Pharmacokinetics : Administer separated enantiomers to animal models (e.g., rodents) and compare AUC, half-life, and brain penetration via LC-MS/MS .

Q. How do formulation variables (e.g., salt forms, excipients) impact stability in preclinical studies?

Methodological Answer :

- Salt Screening : Test hydrochloride, sulfate, or mesylate salts for hygroscopicity and crystallinity (via DSC/TGA). Prioritize forms with >95% purity after accelerated stability testing (40°C/75% RH for 6 months) .

- Excipient Compatibility : Use DOE (Design of Experiments) to evaluate surfactants (e.g., Polysorbate 80) and buffers (e.g., phosphate vs. citrate) for particle aggregation or hydrolysis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported receptor-binding affinities?

Methodological Answer :

- Assay Standardization : Replicate studies using uniform protocols (e.g., radioligand displacement vs. fluorescence polarization). Control for temperature and ionic strength .

- Allosteric Modulation : Investigate if the compound acts as a positive allosteric modulator (PAM) in some systems but not others, using Schild regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.